Camalexin
Overview
Description
Mechanism of Action
Target of Action
Camalexin, an indole phytoalexin, primarily targets a variety of pathogens, including bacteria and fungi . It plays a crucial role in plant immunity, contributing to both basal and induced plant resistance . In addition, this compound has been found to inhibit cell proliferation and migration in breast cancer cell lines .
Mode of Action
This compound interacts with its targets by disrupting cell membranes . It accumulates and is exported during the infection process to the extracellular space through the PLEIOTROPIC DRUG RESISTANCE12 (PDR12) and PENETRATION3 (PEN3)/PDR8 transporters to counteract pathogen attacks . In the context of cancer cells, this compound inhibits cell proliferation, migration, and mammosphere formation via the activation of the aryl hydrocarbon receptor (AhR) .
Biochemical Pathways
The biosynthesis of this compound involves several steps . It starts with a tryptophan precursor which is subsequently oxidized by two cytochrome P450 enzymes . The indole-3-acetaldoxime is then converted to indole-3-acetonitrile by another cytochrome P450, CYP71A13 . A glutathione conjugate followed by a subsequent unknown enzyme is needed to form dihydrocamalexic acid . The final two steps of this compound synthesis are the formation of dihydrocamalexic acid (DHCA) from Cys (IAN) and further conversion of DHCA to this compound, both catalyzed by the CYP71B15 / PAD3 enzyme .
Pharmacokinetics
It is known that this compound is synthesized and accumulated in plants upon pathogen challenge, root colonization by beneficial microbes, following treatment with chemical elicitors or in response to abiotic stresses .
Result of Action
The result of this compound’s action is the inhibition of the growth and proliferation of pathogens, thereby enhancing the plant’s resistance . In the context of cancer cells, this compound inhibits cell proliferation, migration, and mammosphere formation .
Action Environment
The action of this compound is influenced by various environmental factors. It is synthesized and accumulated in plants upon pathogen challenge, root colonization by beneficial microbes, following treatment with chemical elicitors or in response to abiotic stresses . The regulatory networks that control the induction of its biosynthetic steps by pathogens with different lifestyles or by beneficial microbes remain mostly unknown .
Biochemical Analysis
Biochemical Properties
Camalexin interacts with various enzymes and proteins. It is synthesized de novo in plants upon pathogen challenge, root colonization by beneficial microbes, or in response to abiotic stresses . The synthesis of this compound involves a series of enzymatic reactions, including the action of cytochrome P450 enzymes CYP79B2, CYP71A13, and CYP71B15 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been reported to inhibit cell proliferation and migration in breast cancer cell lines . Additionally, it has been shown to trigger cell shrinkage and phospholipid scrambling of the erythrocyte cell membrane .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is known to increase the nuclear translocation of the aryl hydrocarbon receptor (AhR), leading to the activation of AhR-mediated transcriptional activation and expression of AhR target genes . Furthermore, it has been shown to inhibit the proliferation of various cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, it has been shown that the induction of this compound biosynthesis genes is regulated by ethylene, jasmonate, and MAPK signaling pathways . The temporal dynamics of these regulatory networks control the induction of this compound biosynthetic steps .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from tryptophan, which is converted to indole-3-acetaldoxime by the cytochrome P450 enzymes CYP79B2 or CYP79B3 . This is then converted to indole-3-acetonitrile by another cytochrome P450, CYP71A13 .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters. It has been reported that this compound is exported during the infection process to the extracellular space through the PLEIOTROPIC DRUG RESISTANCE12 (PDR12) and PENETRATION3 (PEN3)/PDR8 transporters .
Subcellular Localization
It is known that eukaryotic P450 enzymes, which are involved in the synthesis of this compound, are anchored to the membrane of the endoplasmic reticulum with their catalytic centers facing the cytosolic side .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of camalexin in plants begins with the amino acid tryptophan. The pathway involves several enzymatic steps, including the conversion of tryptophan to indole-3-acetaldoxime by cytochrome P450 enzymes CYP79B2 and CYP79B3 . This intermediate is then converted to indole-3-acetonitrile by CYP71A13 . Subsequent steps involve the formation of a glutathione conjugate, which is then processed to form dihydrocamalexic acid.
Industrial Production Methods: the synthetic pathway elucidated in Arabidopsis thaliana provides a potential blueprint for industrial synthesis, involving the use of specific enzymes and reaction conditions to replicate the natural biosynthetic process .
Chemical Reactions Analysis
Types of Reactions: Camalexin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and its role in plant defense .
Common Reagents and Conditions:
Oxidation: Involves cytochrome P450 enzymes such as CYP79B2, CYP79B3, and CYP71A13.
Reduction: Specific reductases may be involved in intermediate steps, although detailed mechanisms are less documented.
Substitution: The formation of the thiazole ring involves substitution reactions facilitated by glutathione conjugates.
Major Products: The primary product of these reactions is this compound itself. intermediates such as indole-3-acetaldoxime, indole-3-acetonitrile, and dihydrocamalexic acid are also significant .
Scientific Research Applications
Camalexin has diverse applications in scientific research:
Comparison with Similar Compounds
- Brassinin
- Cyclobrassinin
- Indole-3-carbinol
- Glucosinolates
Camalexin’s unique structure and function make it a valuable compound for research in plant biology, chemistry, and medicine
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-2-4-10-8(3-1)9(7-13-10)11-12-5-6-14-11/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYODIJVWGPRBGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032122 | |
Record name | Camalexin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901032122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Camalexin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038631 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
135531-86-1 | |
Record name | Camalexin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135531-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Camalexin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901032122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 135531-86-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Camalexin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY3Z69LA99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Camalexin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038631 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134 - 137 °C | |
Record name | Camalexin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038631 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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